Benzene, 1-bromo-2-[1-(bromomethyl)ethenyl]-
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Overview
Description
1-Bromo-2-(3-bromoprop-1-en-2-yl)benzene is an organic compound with the molecular formula C9H9Br2. It is a halogenated derivative of benzene, characterized by the presence of two bromine atoms attached to a benzene ring and a prop-1-en-2-yl group. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
1-Bromo-2-(3-bromoprop-1-en-2-yl)benzene can be synthesized through the reaction of benzene with 3-bromopropene. The reaction typically involves the use of a catalyst and specific reaction conditions to ensure the desired product is obtained. The process can be summarized as follows :
Reaction of Benzene with 3-Bromopropene: Benzene is reacted with 3-bromopropene in the presence of a catalyst, such as aluminum chloride (AlCl3), under controlled temperature and pressure conditions.
Purification: The resulting product is purified through distillation or recrystallization to obtain pure 1-bromo-2-(3-bromoprop-1-en-2-yl)benzene.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
1-Bromo-2-(3-bromoprop-1-en-2-yl)benzene undergoes various chemical reactions, including substitution, oxidation, and reduction :
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using reagents such as sodium iodide (NaI) in acetone.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form corresponding alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-2-(3-bromoprop-1-en-2-yl)benzene has several applications in scientific research :
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: It is used in biological research to study the effects of halogenated compounds on biological systems.
Medicinal Chemistry: The compound is explored for its potential use in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 1-bromo-2-(3-bromoprop-1-en-2-yl)benzene involves its interaction with molecular targets and pathways in biological systems :
Alkylation: The compound can act as an alkylating agent, reacting with nucleophiles such as DNA and proteins, leading to modifications in their structure and function.
Halogenation: The presence of bromine atoms allows the compound to participate in halogenation reactions, which can affect various biochemical pathways.
Comparison with Similar Compounds
1-Bromo-2-(3-bromoprop-1-en-2-yl)benzene can be compared with other similar compounds to highlight its uniqueness :
1-Bromo-2-phenyl-2-propene: Similar in structure but lacks the additional bromine atom on the propene group.
2-Phenyl-3-bromo-1-propene: Similar but differs in the position of the bromine atom on the propene group.
3-Bromo-1-phenyl-1-propene: Similar but has a different arrangement of the bromine and phenyl groups.
These compounds share some chemical properties but differ in their reactivity and applications, making 1-bromo-2-(3-bromoprop-1-en-2-yl)benzene unique in its specific uses and reactions.
Properties
CAS No. |
141754-15-6 |
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Molecular Formula |
C9H8Br2 |
Molecular Weight |
275.97 g/mol |
IUPAC Name |
1-bromo-2-(3-bromoprop-1-en-2-yl)benzene |
InChI |
InChI=1S/C9H8Br2/c1-7(6-10)8-4-2-3-5-9(8)11/h2-5H,1,6H2 |
InChI Key |
POLGQSBNIKLMHP-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CBr)C1=CC=CC=C1Br |
Origin of Product |
United States |
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